4-Hydroxy-3-(methoxy-13C)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-3-(methoxy-13C)benzaldehyde involves regioselective protection and reaction processes. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using various protecting groups, demonstrating the flexibility and complexity in synthesizing related compounds (Plourde & Spaetzel, 2002). Additionally, efficient synthesis strategies for isotopically labeled derivatives highlight the compound's significance in molecular imaging and biological studies (Collins, Paley, Tozer, & Jones, 2016).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-(methoxy-13C)benzaldehyde and related compounds has been characterized by various spectroscopic techniques, including X-ray analysis, which provides detailed insights into its crystal structure and molecular conformation (Özay et al., 2013). Vibrational (FT-IR and FT-Raman) and electronic (UV–Vis) spectroscopic studies, along with NMR (1H and 13C) analyses, further elucidate the compound's structure, showcasing its potential in anticancer molecule studies (Thirunavukkarasu et al., 2018).
Chemical Reactions and Properties
The chemical properties of 4-Hydroxy-3-(methoxy-13C)benzaldehyde, such as its reactivity and interaction with other compounds, are critical for its application in synthesis and material science. For example, the reaction of benzaldehyde derivatives through Te/Li exchange reactions and subsequent interactions illustrates the compound's versatility in synthesizing complex molecules (Dabdoub et al., 2012).
Physical Properties Analysis
The physical properties, including thermal stability, mechanical hardness, and optical transparency, are essential for applications in material science and optics. Studies have shown that related compounds exhibit desirable properties for opto-electrical applications, highlighting the importance of understanding these physical characteristics (Perumal & Ananthi, 2021).
Chemical Properties Analysis
Chemical properties analysis focuses on the compound's behavior in various chemical reactions and its reactivity towards different reagents. The nonlinear optical properties and spectroscopic analyses indicate its potential in advanced optical materials and devices (Venkataramanan, Uchil, & Bhat, 1994).
Scientific Research Applications
1. Cancer Research and Therapeutics
4-Hydroxy-3-methoxy benzaldehyde derivatives have been explored for their potential in cancer therapy. Studies have demonstrated these compounds' inhibitory effects on breast cancer-topoisomerase-IIα and estrogen receptor-α. Compounds synthesized from 4-hydroxy-3-methoxy benzaldehyde showed remarkable activities against breast cancer cell lines, with IC50 values indicating significant potency in inhibiting cancer cell growth (Sahoo et al., 2021).
2. Optical and Electrical Applications
Vanillin, also known as 4-hydroxy-3-methoxy benzaldehyde, has been identified as an effective candidate for second harmonic generation applications. This application is particularly relevant in the ultra-violet and near-infrared wavelength regions. The higher effective conversion efficiency of vanillin in comparison to other commercially available crystals highlights its potential in opto-electrical applications (Singh et al., 2001).
3. Medicinal Plant Research
The bioactive aromatic aldehyde, vanillin, has been isolated from the medicinal plant Mimusops elengi. Spectral data derived from various analytical techniques confirmed its structure, and theoretical studies provided insights into its spectral characteristics. This highlights the significance of 4-hydroxy-3-methoxy benzaldehyde in natural product research and its potential applications in medicinal chemistry (Kale, 2013).
4. Polymers and Material Science
4-Hydroxy-3-methoxy benzaldehyde has been used in the synthesis of pH-responsive tertiary amine cationic monomers and Schiff base formation. These materials have applications in the development of hydrophilic-hydrophobic copolymers, showing potential in various fields of material science and engineering (Abdelaty, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-3-(113C)methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481345 | |
Record name | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(methoxy-13C)benzaldehyde | |
CAS RN |
86884-84-6 | |
Record name | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86884-84-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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